molecular formula C22H17ClFN3O2 B11628815 4-chloro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide

4-chloro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide

Cat. No.: B11628815
M. Wt: 409.8 g/mol
InChI Key: ABFIYHYWUVJOIT-UHFFFAOYSA-N
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Description

4-CHLORO-N-{1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BENZAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring, a chlorobenzamide moiety, and a fluorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BENZAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenoxyethyl Group: The fluorophenoxyethyl group can be introduced via nucleophilic substitution reactions, where a fluorophenol derivative reacts with an appropriate alkylating agent.

    Formation of the Chlorobenzamide Moiety: The chlorobenzamide moiety can be synthesized by reacting a chlorobenzoic acid derivative with an amine under dehydrating conditions to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-CHLORO-N-{1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-{1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole ring and fluorophenoxyethyl group contribute to its potential as a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C22H17ClFN3O2

Molecular Weight

409.8 g/mol

IUPAC Name

4-chloro-N-[1-[2-(4-fluorophenoxy)ethyl]benzimidazol-2-yl]benzamide

InChI

InChI=1S/C22H17ClFN3O2/c23-16-7-5-15(6-8-16)21(28)26-22-25-19-3-1-2-4-20(19)27(22)13-14-29-18-11-9-17(24)10-12-18/h1-12H,13-14H2,(H,25,26,28)

InChI Key

ABFIYHYWUVJOIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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